molecular formula C16H14F2N2O B2671208 1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1808537-12-3

1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2671208
CAS RN: 1808537-12-3
M. Wt: 288.298
InChI Key: BAIOLPMQSQIBAQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been extensively researched for its potential applications in various fields. It is a heterocyclic compound that contains both a pyridine and a quinoline ring in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to have antioxidant properties and protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline in lab experiments include its ease of synthesis and its potential applications in various fields. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline. These include further studies on its anticancer properties and potential use as a fluorescent probe for detecting metal ions in biological systems. Other areas of research could include investigating its potential use in drug delivery systems and its interactions with other compounds.

Synthesis Methods

The synthesis of 1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline has been achieved using various methods. One of the most commonly used methods involves the condensation of 2,3-difluoropyridine-4-carboxaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents to obtain the desired product.

Scientific Research Applications

1-(2,3-Difluoropyridine-4-carbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline has shown potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(2,3-difluoropyridin-4-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c1-10-6-7-11-4-2-3-5-13(11)20(10)16(21)12-8-9-19-15(18)14(12)17/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIOLPMQSQIBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C3=C(C(=NC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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